Pyrido[2,3-b]pyrazine-2-carboxylic Acid
Overview
Description
Pyrido[2,3-b]pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N3O2. It is a nitrogen-containing compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in electrochemical sensing of dna , suggesting potential interaction with nucleic acids.
Mode of Action
It’s known that the compound possesses intramolecular charge transfer (ict) transition , which could influence its interaction with targets.
Biochemical Pathways
It’s known that similar compounds have been used in electrochemical sensing of dna , suggesting potential involvement in nucleic acid-related pathways.
Result of Action
It’s known that similar compounds have shown remarkable contributions towards nonlinear optical (nlo) technological applications .
Action Environment
It’s known that similar compounds exhibit a wide range of emissions spanning the entire visible region from blue to red , suggesting potential sensitivity to light conditions.
Biochemical Analysis
Biochemical Properties
Pyrido[2,3-b]pyrazine-2-carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to selectively inhibit certain PI3K isozymes, which are crucial in cell signaling pathways . Additionally, this compound exhibits interactions with DNA, making it a potential candidate for DNA electrochemical biosensors . These interactions are primarily based on the compound’s ability to form hydrogen bonds and π-π stacking interactions with biomolecules.
Cellular Effects
This compound affects various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving PI3K isozymes . This compound also impacts gene expression and cellular metabolism by modulating the activity of key enzymes and transcription factors. In vitro studies have demonstrated its potential in inhibiting the proliferation of certain cancer cell lines, indicating its role in regulating cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor for specific enzymes, such as PI3K isozymes, by binding to their active sites and preventing substrate access . This inhibition leads to downstream effects on cell signaling pathways and gene expression. Additionally, the compound’s interaction with DNA suggests a potential mechanism for its role in DNA sensing and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can cause toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of optimizing the dosage for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, which can influence its biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrido[2,3-b]pyrazine-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the condensation of aromatic 1,2-diamino compounds with 1,2-diketone compounds, followed by cyclization reactions . Another method includes the decarboxylation of 2,3-pyrazinedicarboxylic anhydride with anilines and amines in refluxing toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-b]pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of vanadium derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride for acyl chloride formation and various amines for substitution reactions . Reaction conditions typically involve refluxing in organic solvents like toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thionyl chloride and amines yields pyrazine-2-carboxamides .
Scientific Research Applications
Pyrido[2,3-b]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrido[2,3-b]pyrazine-2-carboxylic acid include:
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit antibacterial, antifungal, and antiviral activities.
Pyridazine and pyridazinone derivatives: These compounds are known for their biological activities and are used in drug development.
Piperazine-containing drugs: These compounds have various therapeutic applications and include a piperazine ring in their structure.
Uniqueness
This compound is unique due to its fused ring system, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
pyrido[2,3-b]pyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLXFMCARORZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650365 | |
Record name | Pyrido[2,3-b]pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-60-8 | |
Record name | Pyrido[2,3-b]pyrazine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[2,3-b]pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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